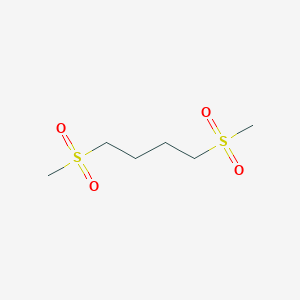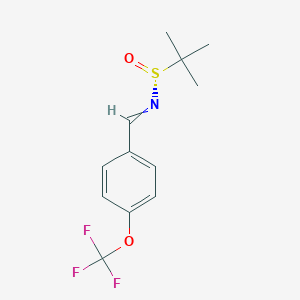
(R,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide is an organosulfur compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzylidene moiety, which is further linked to a sulfinamide group. The stereochemistry of the compound is defined by the (R,E) configuration, indicating its specific spatial arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide typically involves the condensation of 4-(trifluoromethoxy)benzaldehyde with ®-2-methylpropane-2-sulfinamide. The reaction is carried out under controlled conditions to ensure the formation of the desired (R,E) isomer. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures maintained at low to moderate levels to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(R,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The benzylidene moiety can be reduced to yield the corresponding benzyl compound.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Benzyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (R,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
The compound has applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a probe in various biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethoxy group is known to enhance the bioavailability and metabolic stability of pharmaceutical agents.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of (R,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, while the sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions modulate the activity of the target proteins, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- ®-2-methyl-2-propanesulfinamide
- 4-(trifluoromethoxy)benzaldehyde
- ®-tert-butylsulfinamide
Uniqueness
(R,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide is unique due to the combination of its trifluoromethoxy group and sulfinamide moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to its individual components or similar compounds.
特性
分子式 |
C12H14F3NO2S |
|---|---|
分子量 |
293.31 g/mol |
IUPAC名 |
(R)-2-methyl-N-[[4-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C12H14F3NO2S/c1-11(2,3)19(17)16-8-9-4-6-10(7-5-9)18-12(13,14)15/h4-8H,1-3H3/t19-/m1/s1 |
InChIキー |
PFDZZJOIVBWVRU-LJQANCHMSA-N |
異性体SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC=C(C=C1)OC(F)(F)F |
正規SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


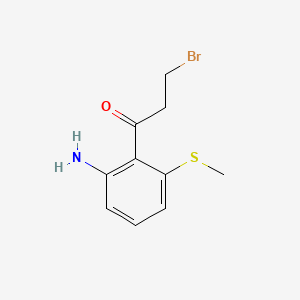
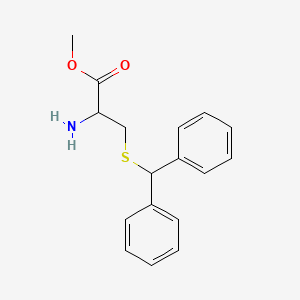
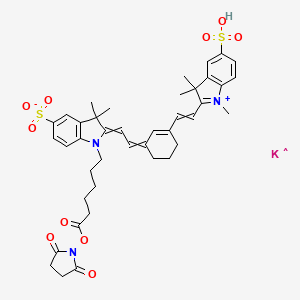
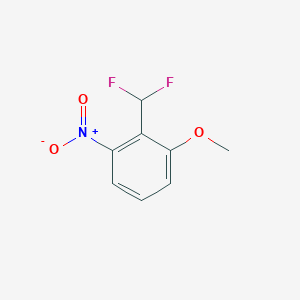




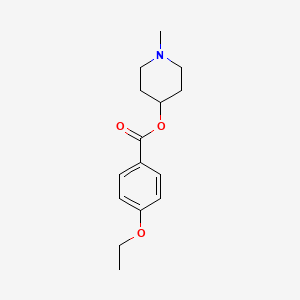

![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)

